Exatecan Intermediate 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

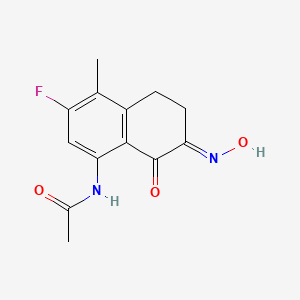

Properties

Molecular Formula |

C13H13FN2O3 |

|---|---|

Molecular Weight |

264.25 g/mol |

IUPAC Name |

N-[(7E)-3-fluoro-7-hydroxyimino-4-methyl-8-oxo-5,6-dihydronaphthalen-1-yl]acetamide |

InChI |

InChI=1S/C13H13FN2O3/c1-6-8-3-4-10(16-19)13(18)12(8)11(5-9(6)14)15-7(2)17/h5,19H,3-4H2,1-2H3,(H,15,17)/b16-10+ |

InChI Key |

TUUIIOPQMWHACM-MHWRWJLKSA-N |

Isomeric SMILES |

CC1=C(C=C(C2=C1CC/C(=N\O)/C2=O)NC(=O)C)F |

Canonical SMILES |

CC1=C(C=C(C2=C1CCC(=NO)C2=O)NC(=O)C)F |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of an Aminotetralone Core in Exatecan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis of exatecan, a potent topoisomerase I inhibitor, with a specific focus on the crucial role of its aminotetralone intermediate. While commercially referred to by various names, including "Exatecan Intermediate 7," the core of this synthesis hinges on a key building block: N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide (CAS No. 182182-31-6), also known as "Exatecan Intermediate 2". This document elucidates the synthesis of this key intermediate and its subsequent condensation to form the hexacyclic core of exatecan.

The Aminotetralone Intermediate: The Linchpin of Exatecan Synthesis

The synthesis of the complex hexacyclic structure of exatecan is a multi-step process. A key strategic element in many synthetic routes is the creation of a substituted aminotetralone ring system. This intermediate contains the necessary functionalities and stereochemistry that will ultimately form a significant portion of the final exatecan molecule.

While some suppliers may use the designation "this compound" for a related oxime derivative, N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide (CAS No. 182182-32-7), the pivotal intermediate that participates in the key bond-forming reaction to create the exatecan core is the aminotetralone, N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide.[1][2][3][4][5]

Synthesis of the Key Aminotetralone Intermediate

The preparation of N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a multi-step process that begins with simpler aromatic precursors. One documented method involves the hydrolysis of a diacetamide precursor.[3]

Experimental Protocol: Synthesis of the Aminotetralone Intermediate

A representative experimental protocol for the synthesis of N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide from its diacetamide precursor is as follows[3]:

-

Reaction Setup: A solution of 2N hydrochloric acid (620 mL) and methanol (620 mL) is prepared.

-

Addition of Reactant: To this solution, N,N'-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diethanamide (15.5 g) is added.

-

Inert Atmosphere: The reaction mixture is protected with an argon atmosphere.

-

Heating: The mixture is heated to 60°C for 30 minutes.

-

Neutralization: The solution is cooled to a temperature between 0°C and 10°C. A solution of sodium carbonate (65.7 g) in water (1314 mL) is added to adjust the pH to 3-4. Subsequently, a saturated sodium bicarbonate solution is used to bring the pH to 6-7.

-

Isolation: The resulting precipitate is filtered, washed with 100 mL of water, and dried to yield the final product.

Quantitative Data for Aminotetralone Synthesis

| Parameter | Value | Reference |

| Starting Material | N,N'-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diethanamide | [3] |

| Yield | 93% | [3] |

| Product | N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | [3] |

The Core Condensation Reaction: Formation of the Hexacyclic System

The critical step in the synthesis of exatecan is the condensation of the aminotetralone intermediate with a trione component, (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (CAS No. 110351-94-5).[6][7][8][9] This reaction forms the characteristic hexacyclic ring structure of the camptothecin family of compounds.

dot

Caption: Key condensation step in exatecan synthesis.

Experimental Protocol: Condensation Reaction

The following is a generalized experimental protocol for the condensation reaction based on patent literature:

-

Reaction Setup: The aminotetralone intermediate and the trione are dissolved in a suitable solvent, typically toluene, often in the presence of a co-solvent like o-cresol.

-

Catalyst: An acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is added to the reaction mixture.

-

Heating: The mixture is heated to a temperature ranging from 90°C to 130°C.

-

Reaction Time: The reaction is allowed to proceed for a sufficient time to reach completion, which can be 16 hours or longer.

-

Deprotection and Final Product Formation: The resulting compound undergoes deprotection, for example, using methanesulfonic acid, to yield exatecan mesylate.

Quantitative Data for the Condensation Reaction

| Parameter | Value |

| Solvent | Toluene, o-cresol |

| Catalyst | Pyridinium p-toluenesulfonate (PPTS) |

| Temperature | 90-130 °C |

| Reaction Time | ≥ 16 hours |

Logical Workflow of Exatecan Synthesis

The overall synthesis of exatecan can be visualized as a convergent process where two key fragments, the aminotetralone and the trione, are synthesized separately and then combined.

dot

Caption: Convergent synthesis workflow for exatecan.

Conclusion

The synthesis of exatecan relies heavily on the successful preparation and purification of the key aminotetralone intermediate, N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. This intermediate embodies a significant portion of the final molecule's structure and is the critical component in the core-forming condensation reaction. Understanding the nuances of its synthesis and the subsequent condensation reaction is paramount for any professional involved in the research and development of exatecan and related antibody-drug conjugates.

References

- 1. N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, 182182-31-6 | BroadPharm [broadpharm.com]

- 2. Exatecan Intermediate 2 | Ketones | Ambeed.com [ambeed.com]

- 3. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | 182182-31-6 [chemicalbook.com]

- 4. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | C13H15FN2O2 | CID 10220585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 182182-31-6|N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide|BLD Pharm [bldpharm.com]

- 6. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 110351-94-5 [sigmaaldrich.com]

- 7. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]

- 8. (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano(3,4-f)indolizine-3,6,10(4H)-trione | C13H13NO5 | CID 10220900 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical structure and properties of Exatecan Intermediate 7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Exatecan Intermediate 7, a key precursor in the manufacturing of the potent topoisomerase I inhibitor, Exatecan. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and synthesis of novel anti-cancer therapeutics.

Chemical Structure and Properties

This compound, identified by the CAS number 182182-32-7 , is chemically known as N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide .[1][2] Its molecular formula is C13H13FN2O3.[3][4]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference |

| CAS Number | 182182-32-7 | [5][6] |

| IUPAC Name | N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide | [1][2] |

| Molecular Formula | C13H13FN2O3 | [3][4] |

| Molecular Weight | 264.25 g/mol | [4] |

Role in Exatecan Synthesis

This compound is a crucial building block in the total synthesis of Exatecan. The synthesis of Exatecan is a multi-step process, and the formation of this intermediate is a key step in constructing the core structure of the final active pharmaceutical ingredient.

The following diagram illustrates a logical workflow for the synthesis of Exatecan, highlighting the position of Intermediate 7.

References

- 1. CAS No.182182-32-7,N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide Suppliers [lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. a2bchem.com [a2bchem.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 182182-32-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Exatecan Intermediate 7: A Deep Dive into its Mechanism of Action for Next-Generation Antibody-Drug Conjugates

An In-Depth Technical Guide for Drug Development Professionals

The landscape of cancer therapy is being revolutionized by Antibody-Drug Conjugates (ADCs), which offer the promise of targeted chemotherapy with reduced systemic toxicity. The efficacy of these complex biologics hinges on the synergy between a highly specific monoclonal antibody, a stable linker, and a potent cytotoxic payload. Among the most promising payloads are topoisomerase I inhibitors, with exatecan and its derivatives emerging as a class leader. This technical guide provides a comprehensive overview of the mechanism of action of exatecan, derived from intermediates like Exatecan Intermediate 7, and its application in ADC development.

The Payload: Exatecan - A Potent Camptothecin Analogue

Exatecan (DX-8951) is a potent, water-soluble derivative of camptothecin, a natural alkaloid that inhibits DNA topoisomerase I.[1][2][3] Unlike its predecessors, such as topotecan and irinotecan (whose active metabolite is SN-38), exatecan exhibits significantly greater potency and a distinct pharmacological profile, making it an exemplary candidate for ADC payloads.[2][3][4] "this compound" serves as a precursor in the synthesis of exatecan-based drug-linkers used for conjugation to antibodies.[5]

The key advantages of using exatecan as an ADC payload include:

-

Superior Potency : Exatecan is 10 to 50 times more potent than SN-38 and topotecan in preclinical studies, with IC50 values often in the sub-nanomolar to picomolar range against various cancer cell lines.[2][3][6]

-

Bystander Killing Effect : Due to its favorable membrane permeability, released exatecan can diffuse from the target antigen-positive cancer cell into adjacent antigen-negative cells, killing them.[7][8][9][10] This is crucial for treating heterogeneous tumors.

-

Overcoming Drug Resistance : Exatecan is not a significant substrate for common efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are major contributors to multidrug resistance (MDR).[11][12][13]

General Mechanism of Action: From Systemic Administration to Cellular Demise

The therapeutic action of an exatecan-based ADC is a multi-step process that leverages both the specificity of the antibody and the potent cytotoxicity of the payload.

Caption: General workflow of an exatecan-based ADC from administration to induction of apoptosis.

The process begins with the ADC circulating stably in the bloodstream. Upon reaching the tumor, the antibody component binds specifically to a target antigen on the cancer cell surface. This binding triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then fuses with a lysosome, where acidic pH and lysosomal enzymes (such as Cathepsin B) cleave the linker, liberating the active exatecan payload.[8][11][14] The released exatecan then translocates to the nucleus to exert its cytotoxic effect.

Molecular Mechanism: Topoisomerase I Inhibition

The ultimate target of exatecan is DNA Topoisomerase I (TOP1), a critical enzyme responsible for relaxing DNA supercoiling during replication and transcription.[4][15]

Caption: Molecular mechanism of exatecan-mediated Topoisomerase I inhibition leading to cell death.

-

DNA Nicking : TOP1 relieves torsional strain by creating a transient single-strand break in the DNA backbone.

-

Formation of TOP1cc : This process forms a covalent intermediate known as the TOP1-DNA cleavage complex (TOP1cc).[4][14]

-

Inhibitor Action : Exatecan intercalates into this complex, stabilizing it.[2][14][15] This prevents the re-ligation of the broken DNA strand, effectively trapping the enzyme on the DNA.

-

DNA Damage : The stabilized TOP1cc collides with the advancing replication fork during S-phase, leading to the conversion of the single-strand break into a permanent and lethal DNA double-strand break.[14]

-

Apoptosis : This extensive DNA damage activates the DNA Damage Repair (DDR) pathway and ultimately triggers programmed cell death (apoptosis).[4][14][16]

Studies using RADAR assays confirm that exatecan is more potent at inducing and stabilizing these TOP1ccs compared to other clinical TOP1 inhibitors like topotecan and SN-38.[2][6]

The Bystander Effect: A Key Advantage

A critical feature for ADC efficacy in solid tumors, which are often heterogeneous, is the bystander effect.

Caption: The bystander killing mechanism of membrane-permeable exatecan payloads.

After being released inside a target cell, the relatively high membrane permeability of exatecan allows it to diffuse out and enter neighboring cells that may not express the target antigen.[8] This allows the ADC to kill a wider range of tumor cells, overcoming the challenge of heterogeneous antigen expression and potentially preventing the emergence of resistant clones.[8][9]

Quantitative Analysis of Exatecan and Exatecan-ADCs

The potency of exatecan and ADCs utilizing it has been quantified across numerous studies. The tables below summarize key findings.

Table 1: In Vitro Cytotoxicity of Free Payloads

| Payload | Cell Line | IC50 / GI50 (ng/mL) | Citation(s) |

| Exatecan | Breast Cancer (mean) | 2.02 | [1] |

| Exatecan | Colon Cancer (mean) | 2.92 | [1] |

| Exatecan | Stomach Cancer (mean) | 1.53 | [1] |

| Exatecan | Lung Cancer (mean) | 0.877 | [1] |

| Exatecan | PC-6 (Lung) | 0.186 | [1] |

| Exatecan | DU145 (Prostate) | ~0.03 nM (~0.013 ng/mL) | [2] |

| Exatecan | MOLT-4 (Leukemia) | ~0.02 nM (~0.009 ng/mL) | [2] |

| SN-38 | DU145 (Prostate) | ~0.4 nM (~0.15 ng/mL) | [2] |

| SN-38 | MOLT-4 (Leukemia) | ~0.2 nM (~0.08 ng/mL) | [2] |

| DXd | Various | 2-10x less potent than Exatecan | [6][9] |

Note: IC50/GI50 values are highly dependent on the assay conditions and cell line. This table is for comparative purposes.

Table 2: In Vitro Cytotoxicity of HER2-Targeting Exatecan-ADCs

| ADC | Cell Line (HER2 Status) | IC50 (nM) | Citation(s) |

| Tra-Exa-PSAR10 (DAR 8) | SK-BR-3 (High) | 0.03 | [8] |

| Tra-Exa-PSAR10 (DAR 8) | NCI-N87 (High) | 0.16 | [8] |

| DS-8201a (T-DXd) | SK-BR-3 (High) | 0.05 | [8] |

| DS-8201a (T-DXd) | NCI-N87 (High) | 0.17 | [8] |

| IgG(8)-EXA (DAR 8) | SK-BR-3 (High) | 0.41 ± 0.05 | [11] |

| Mb(4)-EXA (DAR 4) | SK-BR-3 (High) | 9.36 ± 0.62 | [11] |

| Any HER2-ADC | MDA-MB-468 (Negative) | > 30 | [11] |

Table 3: In Vivo Efficacy of a HER2-Targeting Exatecan-ADC

| ADC | Model | Dose | Outcome | Citation(s) |

| Tra-Exa-PSAR10 | NCI-N87 Xenograft (Gastric) | 1 mg/kg, single dose | Strong anti-tumor activity, outperforming DS-8201a | [7] |

| Tra-Exa-PSAR10 | BT-474 Xenograft (Breast) | 10 mg/kg, single dose | Significant tumor growth inhibition | [7] |

| Tra-Exa-PSAR10 | Mouse Tolerability | 100 mg/kg | Well-tolerated | [7] |

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in ADC development. Below are methodologies for key assays cited in the literature.

Experimental Workflow for ADC Evaluation

Caption: A typical experimental workflow for the preclinical evaluation of an exatecan-based ADC.

Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)

-

Objective : To determine the concentration of ADC or free drug required to inhibit the growth of cancer cells by 50% (IC50).

-

Methodology :

-

Cell Seeding : Plate cancer cells (e.g., SK-BR-3, NCI-N87) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Addition : Prepare serial dilutions of the ADC, a non-targeting control ADC, and free exatecan. Add the compounds to the wells and incubate for a period of 5 to 7 days.[8][11][17]

-

Viability Measurement :

-

For MTT Assay : Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilizing agent (e.g., DMSO) and read the absorbance at ~570 nm.

-

For CellTiter-Glo (CTG) Assay : Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability. Measure luminescence using a microplate reader.[2][11]

-

-

Data Analysis : Normalize the readings to untreated control wells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.[17]

-

Protocol 2: TOP1-DNA Cleavage Complex (TOP1cc) Trapping Assay (RADAR Assay)

-

Objective : To quantify the amount of TOP1 covalently bound to DNA, indicating the stabilization of the cleavage complex by the inhibitor.

-

Methodology :

-

Cell Treatment : Treat cancer cells (e.g., DU145) with varying concentrations of exatecan or other TOP1 inhibitors for a short duration (e.g., 30 minutes).[2][6]

-

Cell Lysis : Lyse the cells under conditions that preserve the covalent TOP1-DNA bond but denature other proteins.

-

DNA Isolation : Isolate the genomic DNA. The trapped TOP1 will co-precipitate with the DNA.

-

Detection : Resolve the proteins by SDS-PAGE and detect the amount of TOP1 using a specific anti-TOP1 antibody via Western blotting. The intensity of the band corresponds to the amount of trapped TOP1cc.[2]

-

Protocol 3: Bystander Killing Co-Culture Assay

-

Objective : To assess the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

-

Methodology :

-

Cell Labeling : Label an antigen-positive cell line (e.g., HER2+) with a green fluorescent dye (e.g., CFSE) and an antigen-negative cell line (e.g., HER2-) with a red fluorescent dye.

-

Co-Culture : Seed the two cell lines together in a 96-well plate at a defined ratio (e.g., 1:1).

-

ADC Treatment : Treat the co-culture with serial dilutions of the targeted ADC for several days.

-

Flow Cytometry Analysis : Harvest the cells and analyze them using flow cytometry. Gate on the red (antigen-negative) cell population and measure a viability marker (e.g., propidium iodide or Annexin V staining) to determine the percentage of cell death in this population.[8]

-

Data Analysis : Plot the percentage of dead antigen-negative cells against the ADC concentration to determine the bystander killing potency.

-

Conclusion

Exatecan, synthesized from precursors such as this compound, represents a premier payload for the development of modern ADCs. Its mechanism of action, centered on potent topoisomerase I inhibition, results in profound DNA damage and apoptotic cell death. This is amplified in an ADC format by key pharmacological advantages, including a potent bystander effect and the ability to overcome multidrug resistance. The continued innovation in linker technology to accommodate high drug-to-antibody ratios of hydrophobic payloads like exatecan further enhances its therapeutic potential.[7][8][9] As demonstrated by extensive preclinical data, exatecan-based ADCs hold significant promise for treating a variety of solid tumors, including those with heterogeneous antigen expression and acquired resistance to other therapies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Exatecan Intermediate 7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Exatecan Intermediate 7, a crucial precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. Exatecan is a key component in several antibody-drug conjugates (ADCs) currently in development and clinical use. This document details the discovery, synthesis, and characterization of this compound, presenting quantitative data and experimental protocols for its preparation.

Introduction and Discovery

The discovery of this compound is intrinsically linked to the development of synthetic routes for Exatecan (DX-8951), a hexacyclic camptothecin analog. The pursuit of more efficient and scalable methods for producing Exatecan for its use in ADCs, such as trastuzumab deruxtecan, led to the identification and optimization of various synthetic intermediates. While a specific date for the "discovery" of Intermediate 7 is not documented, its importance emerged from the need for a reliable precursor in a convergent synthetic strategy. Patent applications, particularly those focused on improved manufacturing processes for Exatecan, detail the synthesis and utilization of this key intermediate[1][2]. These processes aim to reduce the number of linear steps and improve overall yield, making the large-scale production of Exatecan more feasible[1][3].

Chemical Structure and Properties

This compound is chemically known as (1S,9S)-1-amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-2,3,9,12-tetrahydro-1H-10,13-dioxa-7-azabenzo[de]anthracen-11(15H)-one. Its structure is a key building block that contains the core polycyclic ring system of Exatecan.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₂FN₃O₄ | [4] |

| Molecular Weight | 435.45 g/mol | [4] |

| Appearance | Solid | General Chemical Knowledge |

| Solubility | Soluble in organic solvents like DMF and DMSO | General Chemical Knowledge |

Synthesis of this compound

The synthesis of this compound is a multi-step process that is detailed in recent patent literature. The primary approach involves the condensation of two key fragments, followed by cyclization to form the hexacyclic core. The following is a representative synthetic protocol based on published patent applications[1][2].

3.1. Experimental Protocol: Synthesis of a Key Precursor

A common strategy involves the preparation of a key tricyclic amine precursor which is then condensed with a chiral lactone fragment.

-

Step 1: Acylation of 3-fluoro-4-methylaniline. 3-fluoro-4-methylaniline is acylated to introduce a protecting group and activate the molecule for subsequent reactions[2].

-

Step 2: Bromination. The acylated intermediate undergoes bromination to introduce a bromine atom at a key position for a subsequent coupling reaction[2].

-

Step 3: Cross-Coupling Reaction. A palladium-catalyzed cross-coupling reaction is employed to introduce a side chain that will form part of the heterocyclic ring system[2].

-

Step 4: Rearrangement. An acid-catalyzed rearrangement reaction is performed to yield a key tricyclic intermediate[2].

-

Step 5: Condensation and Cyclization. The tricyclic intermediate is then condensed with a chiral lactone component, followed by an intramolecular cyclization to yield this compound.

Table 2: Representative Reaction Parameters for the Synthesis of a Precursor to this compound

| Step | Reagents and Conditions | Typical Yield | Reference |

| Acylation | 3-fluoro-4-methylaniline, Acetic Anhydride, Pyridine | >95% | [2] |

| Bromination | N-Bromosuccinimide, Dichloromethane/Acetic Acid | Not specified | [2] |

| Cross-Coupling | Palladium catalyst, boronic acid derivative, base | Not specified | [2] |

| Rearrangement | Acid catalyst (e.g., HCl) | Not specified | [2] |

| Overall Yield | (for a 4-step sequence to a key intermediate) | 43-54% | [2][3] |

3.2. Synthesis Pathway Diagram

The following diagram illustrates a generalized synthetic pathway to this compound.

References

- 1. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 2. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 3. chemexpress.com [chemexpress.com]

- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Properties and Use of CAS Number 182182-32-7 (Exatecan Intermediate 7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 182182-32-7 identifies the compound N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide, a key synthetic intermediate in the production of Exatecan (DX-8951). Exatecan is a potent, water-soluble, third-generation topoisomerase I inhibitor that has demonstrated significant anti-tumor activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this intermediate, with a focus on its role in the development of advanced cancer therapeutics, including antibody-drug conjugates (ADCs).

Chemical and Physical Properties

The compound is a solid, with a color reported as light green to green. While extensive experimental data for this specific intermediate is not publicly available, predicted and known properties are summarized below.

| Property | Value | Source |

| Chemical Name | N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide | Multiple Sources |

| CAS Number | 182182-32-7 | Multiple Sources |

| Molecular Formula | C₁₃H₁₃FN₂O₃ | Multiple Sources |

| Molecular Weight | 264.26 g/mol | |

| Appearance | Light green to green solid | |

| Boiling Point | 536.4±50.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.4±0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Recommended storage at -20°C for long-term stability. | [2] |

Synthesis

The synthesis of N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide is a multi-step process that is part of the overall synthesis of Exatecan. The immediate precursor is N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. The final step involves the oximation of the ketone functionality at the 7-position.

Synthetic Pathway Overview

The general synthetic approach to Exatecan and its intermediates is outlined in various patents. A plausible pathway leading to CAS 182182-32-7 is depicted below.

Experimental Protocol: Oximation of the Tetralone Precursor

While a specific, detailed protocol for the synthesis of CAS 182182-32-7 is proprietary, a general experimental procedure can be inferred from standard organic chemistry methods for the oximation of ketones, particularly tetralones.[3][4][5]

Materials:

-

N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (precursor)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base (e.g., pyridine, sodium carbonate)

-

Ethanol or other suitable solvent

-

Water

Procedure:

-

Dissolution: The precursor, N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, is dissolved in ethanol in a reaction flask equipped with a condenser and a magnetic stirrer.

-

Addition of Reagents: Hydroxylamine hydrochloride and sodium acetate are added to the solution. The molar ratio of hydroxylamine hydrochloride to the ketone is typically in slight excess. Sodium acetate acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Context and Use

Mechanism of Action of the Final Product, Exatecan

Exatecan is a potent inhibitor of DNA topoisomerase I, an essential enzyme that relieves torsional stress in DNA during replication and transcription.

The catalytic cycle of Topoisomerase I proceeds as follows:

-

Binding: The enzyme binds to duplex DNA.

-

Cleavage: A tyrosine residue in the active site of topoisomerase I acts as a nucleophile, attacking a phosphodiester bond in one of the DNA strands. This results in a transient single-strand break and the formation of a covalent "cleavable complex" where the enzyme is linked to the 3'-end of the broken strand.

-

Strand Passage: The intact DNA strand passes through the break, relieving supercoiling.

-

Religation: The 5'-hydroxyl end of the broken strand attacks the phosphotyrosine bond, resealing the DNA backbone and releasing the enzyme.

Exatecan exerts its cytotoxic effect by binding to the topoisomerase I-DNA cleavable complex. This binding stabilizes the complex, preventing the religation of the single-strand break. When a replication fork encounters this stabilized complex, it leads to a double-strand break, which is a lethal event for the cell, ultimately triggering apoptosis.

Use in the Synthesis of Antibody-Drug Conjugates (ADCs)

CAS 182182-32-7, as a precursor to Exatecan, plays a crucial role in the development of ADCs. ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent (the "payload") directly to cancer cells. This is achieved by linking the payload to a monoclonal antibody that specifically recognizes an antigen on the surface of tumor cells.

The synthesis of an Exatecan-based ADC involves several key steps:

-

Synthesis of Exatecan: The intermediate, CAS 182182-32-7, is converted to the final Exatecan molecule.

-

Linker Attachment: A chemical linker is attached to the Exatecan payload. This linker is designed to be stable in the bloodstream but to release the payload once the ADC is internalized by the target cancer cell.

-

Conjugation: The Exatecan-linker construct is then conjugated to a monoclonal antibody.

The use of Exatecan as a payload in ADCs is of significant interest due to its high potency and its ability to overcome certain mechanisms of drug resistance.

Conclusion

N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide (CAS 182182-32-7) is a vital intermediate in the synthesis of the potent anti-cancer agent Exatecan. Its chemical properties and the methodologies for its synthesis are of great interest to researchers in medicinal chemistry and drug development. Understanding the role of this intermediate is essential for the continued development of next-generation topoisomerase I inhibitors and innovative antibody-drug conjugates for targeted cancer therapy.

References

Exatecan Intermediate 7: A Core Component in ADC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Exatecan Intermediate 7 is a crucial building block in the synthesis of Exatecan, a potent DNA topoisomerase I inhibitor.[1][2][3] Exatecan itself is a key component in the development of Antibody-Drug Conjugates (ADCs), a targeted cancer therapy. While detailed experimental protocols and specific signaling pathways for this compound are not extensively documented in publicly available literature, its fundamental physicochemical properties and its role in the broader synthesis of Exatecan are outlined below.

Physicochemical Data

The essential quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 264.25 g/mol | [4] |

| Chemical Formula | C₁₃H₁₃FN₂O₃ | [4] |

| CAS Number | 182182-32-7 | [4] |

| Appearance | Solid | [4] |

| Color | Light green to green | [4] |

Role in Exatecan Synthesis

This compound serves as a precursor in the multi-step synthesis of Exatecan. The general workflow involves the condensation of this intermediate with other molecular fragments to construct the complex hexacyclic structure of the final Exatecan molecule.

References

Key features of camptothecin analogs for ADC

An In-depth Technical Guide to Camptothecin Analogs as Payloads for Antibody-Drug Conjugates (ADCs)

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload, connected by a chemical linker.[1][2] This design allows for the selective delivery of highly potent drugs to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][3] In recent years, camptothecin analogs, a class of topoisomerase I (TOP1) inhibitors, have emerged as highly successful payloads, leading to the approval of transformative ADCs like Enhertu® (Trastuzumab deruxtecan) and Trodelvy® (Sacituzumab govitecan).[4][5]

This guide provides a detailed examination of the core features of camptothecin analogs that are critical for their successful application in ADC development, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Topoisomerase I Inhibition

Camptothecin and its analogs exert their cytotoxic effects by inhibiting topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription.[6][7] The payload binds to the TOP1-DNA complex, stabilizing it and preventing the re-ligation of the single-strand DNA break created by the enzyme.[4][8] This leads to an accumulation of DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[4][7]

Key Camptothecin Analogs for ADCs

While the original camptothecin molecule suffered from poor water solubility and stability, several semi-synthetic analogs have been developed with improved properties, making them suitable as ADC payloads.[4]

-

SN-38 (7-ethyl-10-hydroxycamptothecin): The active metabolite of irinotecan, SN-38 is significantly more potent (100-1000 times) than its parent drug.[4] It is the payload used in Sacituzumab govitecan (Trodelvy®).[4][9]

-

Exatecan and Deruxtecan (DXd): Exatecan is a potent, semi-synthetic analog.[6] Its derivative, deruxtecan (DXd), was specifically optimized for ADC applications, demonstrating high potency and an improved safety profile with lower myelotoxicity compared to exatecan.[4][6] DXd is approximately 10 times more potent than SN-38 and is the payload in several successful ADCs, most notably Trastuzumab deruxtecan (Enhertu®).[2][4]

-

Topotecan: A water-soluble analog approved as a standalone chemotherapy, topotecan is also explored as a promising payload candidate for ADCs due to its potent anti-tumor activity.[10]

-

Belotecan: Another clinically approved camptothecin analog, derivatives of belotecan are being used in novel ADCs like SKB264 (Sacituzumab Tirumotecan).[11][12]

Core Features and Structure-Activity Relationships (SAR)

The optimization of camptothecin analogs for ADCs hinges on several key features, many derived from decades of SAR studies.[13][14]

Potency

The intrinsic potency of the payload is a critical determinant of an ADC's efficacy. Modifications to the camptothecin scaffold can significantly alter activity.

-

A-Ring (C-7, C-10, C-11): Substitutions at these positions are crucial. For instance, an ethyl group at C-7 and a hydroxyl group at C-10 are key features of the potent SN-38.[15] A fluorine substituent at C-11 has been shown to increase cytotoxicity.[8][16]

-

E-Ring: The chiral center at C-20 must be in the (S) configuration to maintain activity. The integrity of the E-ring lactone is essential for topoisomerase I inhibition.[16]

Lactone Ring Stability

Camptothecins exist in an equilibrium between a closed, active lactone form and an open, inactive carboxylate form at physiological pH.[13] A major advantage of ADC delivery is that the payload is protected in circulation and released within the low-pH environment of lysosomes, which favors the active lactone form.[13] Linker design can also stabilize the lactone ring, for instance by attaching to the 20-position hydroxyl group.[4]

Linker Chemistry and Payload Release

The linker is a crucial component that dictates the stability of the ADC in circulation and the mechanism of payload release. For camptothecin ADCs, cleavable linkers are predominantly used.

-

Enzyme-Cleavable Linkers: Peptide-based linkers, such as the Gly-Gly-Phe-Gly (GGFG) sequence used in deruxtecan-based ADCs, are designed to be stable in plasma but are cleaved by lysosomal proteases (e.g., Cathepsin B) that are upregulated in tumor cells.[17][18]

-

pH-Sensitive Linkers: Hydrolyzable linkers, like the CL2A linker in Sacituzumab govitecan, can release the payload in the acidic tumor microenvironment or within endosomes/lysosomes.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topotecan Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 11. News - Camtobell (belotecan) - LARVOL VERI [veri.larvol.com]

- 12. ASCO 2024: MSD’s ADC effective in lung and breast tumors [synapse.patsnap.com]

- 13. ADC PAYLOADS - Progress in Development of Camptothecin-Based ADC Therapeutics [drug-dev.com]

- 14. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 18. researchgate.net [researchgate.net]

Preliminary Research Applications of Exatecan Intermediate 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Exatecan, a potent hexacyclic analog of camptothecin, is a topoisomerase I inhibitor that has garnered significant interest in oncology research. Its water-soluble nature and broad-spectrum anti-tumor activity have positioned it as a valuable payload for antibody-drug conjugates (ADCs). Central to the synthesis of Exatecan and its derivatives is Exatecan Intermediate 7 , a key building block that enables the construction of the complex polycyclic structure of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the preliminary research applications of this compound, focusing on its role in chemical synthesis and the generation of advanced therapeutic agents.

Chemical Identity and Properties of this compound

This compound, identified by the CAS number 182182-32-7 , is a crucial precursor in the multi-step synthesis of Exatecan.[1][2][3][4][5][6] Its chemical name is N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide . The structural formula and key properties are summarized below.

| Property | Value |

| CAS Number | 182182-32-7 |

| Molecular Formula | C13H13FN2O3 |

| Molecular Weight | 264.25 g/mol |

| IUPAC Name | N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide |

Role in the Synthesis of Exatecan

This compound is a pivotal component in the convergent synthesis of Exatecan. The general synthetic strategy involves the preparation of this complex tetralone derivative, which is then condensed with a trione component to form the hexacyclic core of Exatecan.

General Synthetic Pathway

The synthesis of this compound, as gleaned from patent literature, typically commences with a simpler aromatic precursor such as 3-fluoro-4-methylaniline.[7] The pathway involves a series of key chemical transformations:

-

Acylation: The starting aniline is first acylated to protect the amino group and introduce an acetamide functionality.

-

Bromination: A bromine atom is introduced into the aromatic ring to facilitate subsequent cross-coupling reactions.

-

Cross-Coupling: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, is employed to introduce a side chain that will ultimately form the second ring of the tetralone system.

-

Cyclization: An intramolecular cyclization reaction is then carried out to form the tetralone ring structure.

-

Functional Group Manipulation: The final steps involve the introduction of the oxime group at the 7-position, yielding this compound.

Condensation to form the Exatecan Core

Once synthesized, this compound is reacted with a pyrano[3,4-f]indolizine-3,6,10(4H)-trione derivative. This condensation reaction, typically carried out in the presence of an acid catalyst, leads to the formation of the characteristic hexacyclic ring system of Exatecan.[8]

Application in the Synthesis of Antibody-Drug Conjugates (ADCs)

The primary and most significant application of this compound is as a precursor for Exatecan, which is then utilized as a cytotoxic payload in ADCs.[1] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.

The process of creating an Exatecan-based ADC generally involves:

-

Synthesis of Exatecan: Utilizing intermediates such as this compound.

-

Linker Attachment: A chemical linker is attached to the Exatecan molecule. This linker is designed to be stable in circulation but cleavable under specific conditions within the target cancer cell.

-

Conjugation to an Antibody: The Exatecan-linker construct is then conjugated to a monoclonal antibody that specifically recognizes a tumor-associated antigen.

Experimental Protocol: General Antibody Conjugation

While specific protocols are proprietary and depend on the linker chemistry and antibody, a general workflow for conjugating a thiol-reactive Exatecan-linker to an antibody is as follows:

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free thiol groups. This is often achieved using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).

-

Linker-Payload Preparation: The Exatecan derivative with a maleimide-functionalized linker is dissolved in a suitable organic solvent like DMSO.

-

Conjugation Reaction: The linker-payload solution is added to the reduced antibody solution. The maleimide groups on the linker react with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at a controlled pH and temperature.

-

Purification: The resulting ADC is purified to remove unconjugated linker-payload and any aggregated antibody. This is commonly done using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Biological Activity of the Final Product: Exatecan

It is crucial to note that this compound is a non-therapeutically active precursor. The biological activity data presented below pertains to the final product, Exatecan (also known as DX-8951).

Exatecan exerts its cytotoxic effect by inhibiting DNA topoisomerase I. This enzyme is responsible for relaxing supercoiled DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with these breaks, they are converted into lethal double-strand breaks, ultimately triggering apoptosis.

| Parameter | Value | Cell Lines/Conditions |

| IC50 (Topoisomerase I Inhibition) | 2.2 µM (0.975 µg/mL) | In vitro enzyme assay |

| Mechanism of Action | DNA Topoisomerase I Inhibitor |

This data is for Exatecan, the final product synthesized from its intermediates, and not for this compound itself.

Conclusion

This compound is a critical molecule in the field of medicinal chemistry, particularly in the development of advanced cancer therapeutics. While it does not possess inherent therapeutic properties, its role as a key building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan, is indispensable. The efficient and scalable synthesis of this compound is a key factor in the production of Exatecan and, consequently, in the development of next-generation antibody-drug conjugates that hold immense promise for targeted cancer therapy. Further research into optimizing the synthetic routes involving this intermediate will continue to be of high value to the drug development community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS No.182182-32-7,N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide Suppliers [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 8. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

Methodological & Application

Application Notes: A Step-by-Step Guide to Using Exatecan Intermediate 7 in ADC Conjugation

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells.[1][2] Exatecan, a potent derivative of camptothecin, has emerged as a key payload for next-generation ADCs due to its mechanism of action as a topoisomerase I (TOP1) inhibitor.[3][][5] Inhibition of TOP1 leads to DNA strand breaks, replication arrest, and subsequent apoptosis in cancer cells.[3][6]

The hydrophobicity of exatecan presents challenges, often requiring sophisticated linker technology to produce stable and effective ADCs with a high drug-to-antibody ratio (DAR).[][7] This guide provides a comprehensive protocol for the use of Exatecan Intermediate 7, a precursor to the final exatecan payload, in the synthesis, purification, and characterization of a model ADC. The protocols outlined below are designed for researchers, scientists, and drug development professionals.

Principle of the Method

The overall process involves a multi-step approach beginning with the synthesis of a maleimide-activated drug-linker from this compound. Concurrently, the monoclonal antibody is prepared for conjugation by reducing its interchain disulfide bonds to generate reactive thiol groups. The maleimide-activated exatecan linker is then covalently attached to the antibody's thiol groups. The resulting ADC is purified to remove unconjugated materials and subsequently characterized to determine critical quality attributes such as DAR, purity, and in vitro potency.

Experimental Protocols

Protocol 1: Synthesis of Maleimide-Activated Exatecan Linker

This protocol describes a representative synthesis of a cleavable maleimide-linker attached to an exatecan payload, starting from a precursor like this compound. The process involves coupling a dipeptide linker and activating it for antibody conjugation.

Materials:

-

This compound[8]

-

Fmoc-Val-Cit-PAB-PNP or similar activated linker

-

Piperidine

-

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Standard reagents for organic synthesis and purification (e.g., silica gel for chromatography)

Procedure:

-

Linker Coupling: Dissolve this compound in DMF. Add the activated linker (e.g., Fmoc-Val-Cit-PAB-PNP) and a suitable base. Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the linker by treating the product with a solution of piperidine in DMF.

-

Maleimide Functionalization: To the deprotected intermediate, add MC-NHS to introduce the maleimide group for antibody conjugation.

-

Purification: Purify the final maleimide-activated exatecan drug-linker (e.g., Mc-VC-PAB-Exatecan) using reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a powder.

Protocol 2: Antibody Reduction and ADC Conjugation

This protocol details the partial reduction of antibody disulfide bonds and subsequent conjugation with the maleimide-activated exatecan linker. This method typically yields a heterogeneous ADC with a DAR ranging from 0 to 8.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Maleimide-activated exatecan linker (from Protocol 3.1)

-

N-Acetyl-L-cysteine (NAC)

-

Reaction Buffer: 20 mM Histidine, 150 mM NaCl, pH 5.5[1]

-

Desalting columns (e.g., Zeba Spin)[1]

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in reaction buffer.

-

Reduction: Add a calculated molar excess of TCEP (typically 10 equivalents with respect to the antibody) to the antibody solution.[9] Incubate at 37°C for 1.5 hours to reduce the interchain disulfide bonds.[10]

-

Conjugation: Dissolve the maleimide-activated exatecan linker in a co-solvent like DMA or DMSO. Add the linker solution to the reduced antibody (typically 10 equivalents).[10] Allow the reaction to proceed at 20°C for 1 hour with gentle stirring.[10]

-

Quenching: Stop the reaction by adding an excess of N-Acetyl-L-cysteine (25 equivalents) to quench any unreacted maleimide groups.[10] Incubate for 25 minutes at 20°C.

-

Purification: Remove excess drug-linker and other small molecules by buffer exchange into the final formulation buffer using desalting columns.[1]

Protocol 3: ADC Characterization

3.3.1 Drug-to-Antibody Ratio (DAR) and Purity Analysis

Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are essential for characterizing the final ADC product.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The retention time increases with the DAR. This method allows for the determination of the average DAR and the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).[9]

-

Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates).[9] A high monomer content (>95%) is desirable.

3.3.2 In Vitro Cytotoxicity Assay

The potency of the exatecan-ADC is determined by assessing its ability to kill cancer cells that express the target antigen.

Materials:

-

Target-positive cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)[11]

-

Target-negative cancer cell line (e.g., MDA-MB-468) as a control[11]

-

Cell culture medium and supplements

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT assay kit[11][12]

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

ADC Treatment: Prepare serial dilutions of the exatecan-ADC, a non-targeted control ADC, and free exatecan drug. Add the compounds to the cells.

-

Incubation: Incubate the plates for 5-6 days at 37°C.[11][12]

-

Viability Measurement: Measure cell viability using the CellTiter-Glo® or MTT assay according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation

The following tables summarize representative data for exatecan-based ADCs from published literature, which can be used as a benchmark for experimental results.

Table 1: In Vitro Cytotoxicity of Exatecan-ADCs

| Cell Line | Target | ADC Construct | Average DAR | IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| SK-BR-3 | HER2+ | IgG(8)-EXA | ~8 | 0.41 ± 0.05 | [11] |

| SK-BR-3 | HER2+ | Tra-Exa-PSAR10 | 8 | Low nanomolar | [7] |

| NCI-N87 | HER2+ | Tra-Exa-PSAR10 | 8 | Low nanomolar | [7] |

| MDA-MB-468 | HER2- | IgG(8)-EXA | ~8 | > 1000 |[11] |

Table 2: Physicochemical Properties of Exatecan-ADCs

| ADC Construct | Conjugation Method | Purity by SEC (% Monomer) | Average DAR (by MS) | Reference |

|---|---|---|---|---|

| IgG(8)-EXA | Cysteine | > 97% | ~8 | [11] |

| Trastuzumab-LP5 | Cysteine | High | 8 | [9] |

| Tra-Exa-PSAR10 | Cysteine | High | 8 |[7] |

Mechanism of Action and Signaling

Exatecan exerts its cytotoxic effect by inhibiting Topoisomerase I (TOP1).[13] The ADC binds to its target antigen on the cancer cell surface and is internalized, typically into lysosomes. Inside the lysosome, proteases cleave the linker, releasing the exatecan payload.[11] The payload then diffuses into the nucleus, where it binds to the TOP1-DNA complex. This binding prevents the re-ligation of single-strand DNA breaks created by TOP1 during DNA replication, leading to the accumulation of double-strand breaks and the activation of the DNA damage response pathway, ultimately triggering apoptosis.[3][14]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. cellmosaic.com [cellmosaic.com]

- 14. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Exatecan Intermediate 7

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of Exatecan Intermediate 7 (CAS No. 182182-32-7), a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. The following protocols are designed to offer robust and reproducible methods for obtaining high-purity Intermediate 7, suitable for subsequent synthetic steps in the development of antibody-drug conjugates (ADCs) and other cancer therapeutics.

Chemical Formula: C₁₃H₁₃FN₂O₃

While the precise structure of this compound is not publicly disclosed, its chemical formula suggests a molecular weight of approximately 264.25 g/mol . This information, combined with an understanding of the overall synthesis of Exatecan, points to a complex heterocyclic scaffold. The purification strategies outlined below are based on established methods for analogous camptothecin intermediates and are designed to address the challenges associated with purifying such molecules.

Data Presentation

The following tables summarize typical quantitative data associated with the purification techniques described in this document. These values are representative and may vary depending on the specific reaction conditions and the scale of the synthesis.

Table 1: Column Chromatography Purification Parameters and Expected Outcome

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Dichloromethane:Methanol (98:2 to 95:5 v/v) |

| Loading Capacity | 1-5% of silica gel weight |

| Typical Yield | 80-90% |

| Expected Purity (by HPLC) | >95% |

Table 2: Preparative HPLC Purification Parameters and Expected Outcome

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 19 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 20% to 80% B over 30 minutes |

| Flow Rate | 15-20 mL/min |

| Injection Volume | 1-5 mL (of a concentrated solution) |

| Typical Yield | 70-85% |

| Expected Purity (by HPLC) | >99% |

Table 3: Crystallization Solvents and Conditions

| Solvent System | Temperature Profile | Expected Outcome |

| Ethanol/Water | Dissolve in hot ethanol, add water until cloudy, cool slowly | Crystalline solid |

| Acetonitrile | Dissolve in minimal hot acetonitrile, cool slowly | Crystalline solid |

| Dichloromethane/Hexane | Dissolve in dichloromethane, add hexane as anti-solvent, cool | Crystalline solid |

Experimental Protocols

The following are detailed protocols for the primary purification techniques applicable to this compound.

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Hexane, HPLC grade

-

Ethyl Acetate, HPLC grade

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

-

Column Equilibration: Equilibrate the packed column by running a mobile phase of 98:2 DCM:MeOH until the baseline is stable.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully load this dry powder onto the top of the column.

-

Elution: Begin elution with 98:2 DCM:MeOH.

-

Gradient Elution: Gradually increase the polarity of the mobile phase to 95:5 DCM:MeOH to elute the target compound.

-

Fraction Collection: Collect fractions and monitor the elution of the product by TLC using a suitable mobile phase (e.g., 9:1 DCM:EtOAc).

-

Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: High-Purity Purification by Preparative HPLC

This protocol is suitable for obtaining highly pure this compound, often used as a final polishing step.

Materials:

-

Partially purified this compound (from column chromatography)

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

-

Water, HPLC grade, with 0.1% Trifluoroacetic acid (TFA)

-

Acetonitrile, HPLC grade, with 0.1% Trifluoroacetic acid (TFA)

-

Lyophilizer or rotary evaporator

Procedure:

-

Sample Preparation: Dissolve the partially purified Intermediate 7 in a minimal amount of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% TFA). Filter the solution through a 0.45 µm filter.

-

System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (20% Acetonitrile in Water with 0.1% TFA) until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Gradient Elution: Run a linear gradient from 20% to 80% Acetonitrile over 30 minutes.

-

Fraction Collection: Collect fractions corresponding to the main product peak based on UV absorbance at an appropriate wavelength (e.g., 254 nm or 365 nm).

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Product Isolation: Combine the pure fractions and remove the solvents. If TFA is present, it may be necessary to perform a subsequent work-up or lyophilization to obtain the final product.

Protocol 3: Purification by Crystallization

This protocol describes the purification of this compound by crystallization, which can be effective for removing minor impurities.

Materials:

-

Purified this compound (from chromatography)

-

Ethanol, absolute

-

Deionized Water

-

Heating mantle or water bath

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In a clean Erlenmeyer flask, dissolve the Intermediate 7 in a minimal amount of hot ethanol.

-

Induce Crystallization: While the solution is still warm, slowly add deionized water dropwise until the solution becomes slightly turbid.

-

Crystal Growth: Allow the flask to cool slowly to room temperature. For improved crystal formation, subsequently place the flask in an ice bath for 1-2 hours.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

-

Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

The following diagrams illustrate the purification workflow and the mechanism of action of the final product, Exatecan.

Application Note: Comprehensive Characterization of Exatecan Intermediate 7

Introduction

Exatecan is a potent, semi-synthetic, water-soluble derivative of camptothecin, which acts as a DNA topoisomerase I inhibitor. It is a critical component in the development of targeted cancer therapies, including antibody-drug conjugates (ADCs). The synthesis of Exatecan involves a multi-step process with several key intermediates. Exatecan Intermediate 7 is a crucial precursor in this synthetic pathway. Its purity and structural integrity are paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive overview of the analytical methods for the detailed characterization of this compound (CAS: 182182-32-7, Molecular Formula: C₁₃H₁₃FN₂O₃). The protocols outlined herein are designed to confirm the identity, purity, and stability of this critical intermediate, employing a suite of orthogonal analytical techniques.

Analytical Workflow

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The following workflow ensures a thorough evaluation of the intermediate's chemical and physical properties.

Caption: Overall analytical workflow for the characterization of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a primary technique for assessing the purity of pharmaceutical intermediates due to its ability to separate complex mixtures.

Protocol:

-

Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).

-

Column: Phenomenex Kinetex® 5 µm C18 100 Å, 150 x 4.6 mm, or equivalent superficially porous particle (SPP) column for enhanced resolution and speed.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detection: DAD at 254 nm and 360 nm.

-

Sample Preparation: Accurately weigh and dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.

Data Presentation:

| Parameter | Specification | Result |

| Retention Time | Report | ~15.2 min |

| Purity (by area %) | ≥ 98.0% | 99.1% |

| Related Substances | Report any impurity > 0.1% | Impurity at RRT 1.2: 0.3% |

| Impurity at RRT 1.5: 0.6% |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification and structural elucidation of impurities and degradation products.

Protocol:

-

Instrumentation: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass Spectrometer or equivalent.

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-9 min: 95% B

-

9.1-10 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Range: 50-1000 m/z.

-

Sample Preparation: Prepare the sample as described in the HPLC protocol.

Data Presentation:

| Component | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Structure |

| This compound | 4.5 | 265.0935 | C₁₃H₁₄FN₂O₃ |

| Impurity 1 | 5.1 | 281.0884 | Hydrolyzed by-product |

| Impurity 2 | 5.8 | 249.1002 | De-acetylated impurity |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.

Protocol:

-

Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC.

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of DMSO-d₆.

Data Presentation (Expected Chemical Shifts):

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |

| δ (ppm) | δ (ppm) |

| 10.1 (s, 1H, NH) | 195.2 (C=O) |

| 7.8 (d, 1H, Ar-H) | 169.1 (C=O, amide) |

| 7.2 (d, 1H, Ar-H) | 158.4 (C-F) |

| 3.1 (t, 2H, CH₂) | 145.3 (C=N) |

| 2.8 (t, 2H, CH₂) | 135.1 (Ar-C) |

| 2.2 (s, 3H, CH₃) | 125.8 (Ar-CH) |

| 2.1 (s, 3H, CH₃) | 115.2 (Ar-CH) |

| 34.7 (CH₂) | |

| 28.9 (CH₂) | |

| 23.8 (CH₃) | |

| 15.1 (CH₃) |

Thermal Analysis (DSC/TGA) for Physicochemical Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties, such as melting point, decomposition, and the presence of solvates or hydrates.

Protocol:

-

Instrumentation: TA Instruments Discovery TGA 5500 and DSC 2500 or equivalent.

-

Sample Pan: Aluminum pans.

-

TGA:

-

Temperature Range: 30 °C to 400 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Nitrogen, 20 mL/min.

-

-

DSC:

-

Temperature Range: 30 °C to 300 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Nitrogen, 50 mL/min.

-

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.

Data Presentation:

| Thermal Analysis | Parameter | Result |

| TGA | Weight Loss (up to 150 °C) | < 0.5% (indicates no significant solvates/hydrates) |

| Onset of Decomposition | ~260 °C | |

| DSC | Melting Point (Onset) | ~225 °C |

| Melting Point (Peak) | ~228 °C |

Signaling Pathway Context

While this compound is not biologically active, it is a precursor to Exatecan, a DNA topoisomerase I inhibitor. Understanding the mechanism of the final drug provides context for the importance of the intermediate's quality.

Caption: Exatecan's mechanism of action as a topoisomerase I inhibitor.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC, LC-MS, NMR, and thermal analysis ensures the confirmation of its identity, purity, and stability. Adherence to these protocols will enable researchers and drug development professionals to maintain high-quality standards for this critical intermediate, thereby contributing to the successful synthesis of Exatecan and its derivatives for therapeutic applications.

Application Notes and Protocols for the Characterization of Exatecan Intermediate 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of antibody-drug conjugates (ADCs). The synthesis of Exatecan involves a multi-step process with several key intermediates. The precise characterization of these intermediates is paramount to ensure the purity, identity, and quality of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the analysis of Exatecan Intermediate 7 using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for structural elucidation.

Note on Data Availability: Publicly available, specific NMR and mass spectrometry data for the compound explicitly named "this compound" (CAS 182182-32-7), chemically identified as N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide, is limited. Therefore, this application note will utilize a closely related and well-documented precursor, Exatecan Intermediate 2 (CAS 182182-31-6), with the chemical name N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, as a representative example to illustrate the analytical workflow and data presentation. The methodologies described herein are directly applicable to the characterization of this compound.

Data Presentation

Table 1: Representative ¹H NMR Data for an Exatecan Intermediate (Exatecan Intermediate 2) in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.15 | s | 1H | Ar-NH₂ |

| 8.20 | d | 1H | -NH-C=O |

| 7.10 | d | 1H | Ar-H |

| 4.50 | m | 1H | CH-NH |

| 4.25 | br s | 2H | Ar-NH₂ |

| 3.00-2.80 | m | 2H | -CH₂-C=O |

| 2.50 | s | 3H | Ar-CH₃ |

| 2.20-2.00 | m | 2H | -CH₂-CH |

| 1.90 | s | 3H | -C(=O)-CH₃ |

Table 2: Representative ¹³C NMR Data for an Exatecan Intermediate (Exatecan Intermediate 2) in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 195.0 | C=O (ketone) |

| 169.0 | C=O (amide) |

| 158.0 (d) | C-F |

| 145.0 | Ar-C-NH₂ |

| 135.0 | Ar-C |

| 125.0 (d) | Ar-C |

| 120.0 | Ar-C |

| 115.0 (d) | Ar-C-H |

| 50.0 | CH-NH |

| 35.0 | CH₂-C=O |

| 30.0 | CH₂-CH |

| 22.0 | -C(=O)-CH₃ |

| 15.0 | Ar-CH₃ |

Table 3: Representative Mass Spectrometry Data for an Exatecan Intermediate (Exatecan Intermediate 2)

| m/z | Interpretation |

| 251.12 | [M+H]⁺ |

| 234.10 | [M+H - NH₃]⁺ |

| 209.08 | [M+H - C₂H₃NO]⁺ |

| 192.08 | [M+H - C₂H₄NO₂]⁺ |

Experimental Protocols

Protocol 1: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of the Exatecan intermediate.

Materials:

-

Exatecan Intermediate

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the Exatecan intermediate.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Vortex the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Relaxation delay (d1): 2 seconds

-

Acquisition time: ~4 seconds

-

Spectral width: -2 to 12 ppm

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay (d1): 2 seconds

-

Spectral width: -10 to 220 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Assign the peaks based on chemical shifts, coupling patterns, and integration values.

-